

An In-depth Technical Guide to 4-Bromo-2,3,5,6-tetramethylaniline

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Compound of Interest

Compound Name: 4-Bromo-2,3,5,6-tetramethylaniline

Cat. No.: B189008

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Abstract

This technical guide provides a summary of the available information on the molecular structure and properties of **4-Bromo-2,3,5,6-tetramethylaniline** (CAS No: 53965-69-8). Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data, including specific physical properties, spectroscopic analyses, and a validated synthesis protocol, are not readily available in the public domain. Furthermore, no information regarding the biological activity or associated signaling pathways of this compound has been identified. This document compiles the known information and highlights the current data gaps to inform future research endeavors.

Molecular Structure and Identifiers

4-Bromo-2,3,5,6-tetramethylaniline is an aromatic amine with a bromine substituent and four methyl groups on the benzene ring.

- IUPAC Name: **4-Bromo-2,3,5,6-tetramethylaniline**
- Synonyms: 3-Amino-6-bromodurene
- Molecular Formula: C₁₀H₁₄BrN
- Molecular Weight: 228.13 g/mol [1]

- CAS Number: 53965-69-8[1][2]
- Canonical SMILES: CC1=C(C(=C(C(=C1N)C)C)Br)C

Physicochemical Properties

Detailed experimental data for the physical properties of **4-Bromo-2,3,5,6-tetramethylaniline** are limited. The information below is based on data from chemical suppliers and computational predictions.

Property	Value	Source
Molecular Weight	228.13 g/mol	[1]
Purity	Typically ≥97%	[1][3]
Physical State	Solid (predicted/supplier data)	
Storage Conditions	Room temperature, keep in a dark place, inert atmosphere	[2]

Note: Experimental values for melting point, boiling point, and density are not available in the reviewed literature.

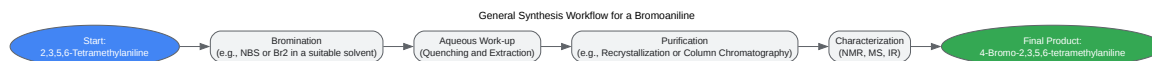
Spectroscopic Data

Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **4-Bromo-2,3,5,6-tetramethylaniline** are not available in public spectral databases.

Characterization of this compound would require experimental analysis.

Synthesis

A specific, detailed, and validated experimental protocol for the synthesis of **4-Bromo-2,3,5,6-tetramethylaniline** is not described in the available literature. However, a general synthetic approach for the bromination of a polysubstituted aniline can be proposed. The logical workflow for such a synthesis is outlined below.



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A potential synthetic workflow for **4-Bromo-2,3,5,6-tetramethylaniline**.

Note on a Potential Experimental Protocol:

While a specific protocol is unavailable, a general procedure for the bromination of an activated aromatic ring, such as an aniline derivative, would likely involve the following steps:

- **Protection of the Amine (Optional but Recommended):** The highly activating amino group can lead to over-bromination and side reactions. Protection, for example, by acetylation with acetic anhydride to form the corresponding acetanilide, would be a standard first step.
- **Bromination:** The protected aniline would then be reacted with a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent (e.g., acetic acid, dichloromethane, or acetonitrile). The reaction conditions (temperature, reaction time) would need to be optimized.
- **Deprotection:** Following bromination, the protecting group would be removed, typically by acid or base hydrolysis, to yield the desired bromoaniline.
- **Work-up and Purification:** The reaction mixture would undergo a standard aqueous work-up to remove reagents and byproducts. The crude product would then be purified, likely by recrystallization or column chromatography.

Caution: Bromine and other brominating agents are hazardous and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for **4-Bromo-2,3,5,6-tetramethylaniline**. This represents a significant knowledge gap and an area for potential future investigation.

Safety and Handling

Safety data for this specific compound is not widely available. However, based on the known hazards of similar aromatic amines and brominated compounds, the following precautions are recommended:

- Hazard Statements (Predicted): Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
- Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Directions

4-Bromo-2,3,5,6-tetramethylaniline is a chemical compound for which there is a notable lack of publicly available experimental data. While its basic molecular identifiers are known, a comprehensive understanding of its physicochemical properties, a reliable synthesis protocol, and any potential biological activity are yet to be established. This guide serves to summarize the existing information and to underscore the need for further experimental characterization of this molecule to unlock its potential for applications in research and development. Future work should focus on obtaining empirical data for its physical and spectral properties, developing and validating a robust synthetic route, and screening for potential biological activities.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-2,3,5,6-tetramethylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189008#molecular-structure-of-4-bromo-2-3-5-6-tetramethylaniline]

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